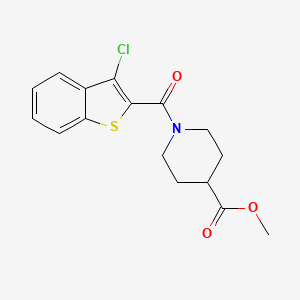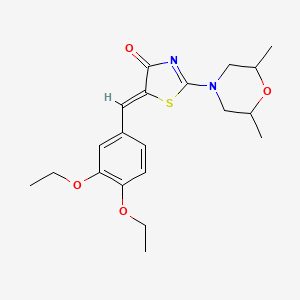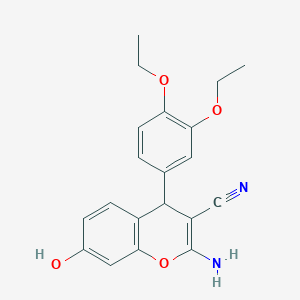![molecular formula C22H19N3O6S B11598696 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598696.png)
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxin, trimethoxybenzylidene, and thiazolotriazol moieties, which contribute to its diverse chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 2,3-dihydro-1,4-benzodioxin with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the intermediate benzylidene derivative. This intermediate is then reacted with thiazolotriazol to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have investigated its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
The potential medicinal applications of this compound include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Galfer USA Standard Compound
- Methyl glycolate
Uniqueness
Compared to similar compounds, (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of structural features. The presence of benzodioxin, trimethoxybenzylidene, and thiazolotriazol moieties provides a distinct chemical profile that may confer specific bioactivities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C22H19N3O6S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O6S/c1-27-15-8-12(9-16(28-2)19(15)29-3)10-18-21(26)25-22(32-18)23-20(24-25)17-11-30-13-6-4-5-7-14(13)31-17/h4-10,17H,11H2,1-3H3/b18-10- |
InChIキー |
WSLJYRFGWXGQRY-ZDLGFXPLSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(3-chlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11598614.png)

![8-butyl-6-(butylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11598625.png)
![2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 3-chlorobenzoate](/img/structure/B11598632.png)

![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598645.png)

![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598674.png)
![2-(Diethylamino)ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11598685.png)

![N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium](/img/structure/B11598703.png)
![2-[(5Z)-5-(3-bromobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11598704.png)
![(3Z)-5-bromo-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598709.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11598714.png)
